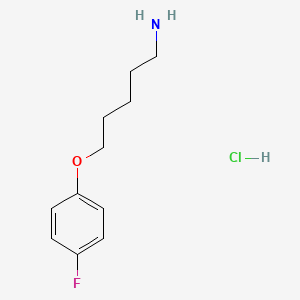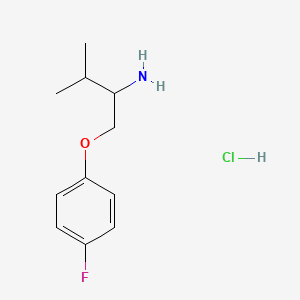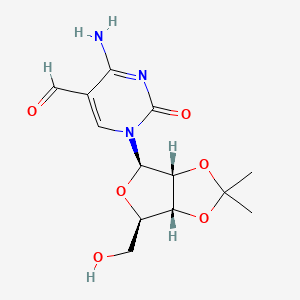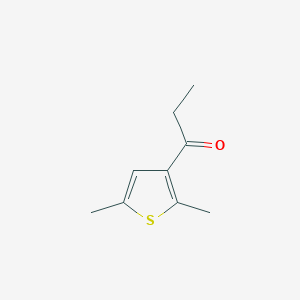
1-(2,5-Diméthylthiophène-3-yl)propan-1-one
Vue d'ensemble
Description
1-(2,5-Dimethylthiophen-3-yl)propan-1-one is a chemical compound with the formula C9H12OS . It is used for research purposes .
Physical and Chemical Properties Analysis
1-(2,5-Dimethylthiophen-3-yl)propan-1-one has a molecular weight of 168.26 . The boiling point and other physical properties are not specified .Applications De Recherche Scientifique
Applications anti-inflammatoires
Les dérivés du thiophène, y compris des composés comme la 1-(2,5-diméthylthiophène-3-yl)propan-1-one, ont été identifiés comme de puissants agents anti-inflammatoires. Ils sont utilisés pour développer des médicaments qui peuvent réduire l'inflammation dans l'organisme, ce qui est bénéfique pour traiter des affections telles que l'arthrite, l'asthme et les réactions allergiques .
Effets neuroprotecteurs dans la maladie d'Alzheimer
Certains composés thiophéniques agissent comme des antagonistes de la sérotonine et ont montré un potentiel dans le traitement des maladies neurodégénératives comme la maladie d'Alzheimer. En modulant l'activité des neurotransmetteurs, ces composés peuvent potentiellement protéger la santé neuronale et ralentir la progression de la maladie d'Alzheimer .
Propriétés antimicrobiennes et antifongiques
Le noyau thiophène est connu pour conférer des caractéristiques antimicrobiennes et antifongiques significatives à ses dérivés. Cela les rend précieux dans le développement de nouveaux antibiotiques et médicaments antifongiques, en particulier à une époque où la résistance aux médicaments existants est une préoccupation croissante .
Activité antioxydante
Les composés contenant le noyau thiophène présentent des propriétés antioxydantes, qui sont cruciales pour protéger les cellules du stress oxydatif. Cette application est particulièrement pertinente dans la prévention des maladies causées par les radicaux libres, y compris certains types de cancer .
Inhibition des kinases pour la thérapie anticancéreuse
Les dérivés du thiophène ont été étudiés pour leur capacité à inhiber les kinases, des enzymes qui jouent un rôle essentiel dans la signalisation cellulaire. Les inhibiteurs de kinases constituent une classe importante de médicaments dans le traitement du cancer, car ils peuvent empêcher la prolifération des cellules cancéreuses .
Modulation des récepteurs des œstrogènes
Certains composés thiophéniques sont connus pour interagir avec les récepteurs des œstrogènes, qui peuvent être exploités dans la thérapie hormonale pour des affections comme le cancer du sein. Ces composés peuvent soit imiter, soit bloquer l'action des œstrogènes, selon le besoin thérapeutique .
Applications en science des matériaux
Au-delà de la chimie médicinale, les dérivés du thiophène sont également explorés pour leurs applications en science des matériaux. Leurs propriétés uniques les rendent appropriés pour une utilisation dans le développement de semi-conducteurs organiques, de polymères conducteurs et de matériaux photochromes .
Activité antituberculeuse
Des composés thiophéniques apparentés ont été étudiés pour leur potentiel dans le traitement de la tuberculose résistante aux médicaments. Cela met en évidence la polyvalence du noyau thiophène dans la contribution à la lutte contre les maladies infectieuses difficiles .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 1-(2,5-Dimethylthiophen-3-yl)propan-1-one are currently unknown. This compound is a synthetic derivative of thiophene, a heterocyclic compound that has been reported to possess a wide range of therapeutic properties . .
Mode of Action
As a synthetic derivative of thiophene, it may share some of the biological and physiological functions of other thiophene-based compounds, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties . .
Result of Action
Given the wide range of therapeutic properties reported for thiophene derivatives, it is possible that this compound could have diverse effects at the molecular and cellular level .
Analyse Biochimique
Biochemical Properties
1-(2,5-Dimethylthiophen-3-yl)propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase (MAO) enzymes, which are involved in the breakdown of neurotransmitters. The interaction with MAO can lead to altered levels of neurotransmitters, impacting mood and behavior. Additionally, 1-(2,5-Dimethylthiophen-3-yl)propan-1-one may interact with transport proteins, influencing the uptake and release of neurotransmitters in synaptic clefts .
Cellular Effects
The effects of 1-(2,5-Dimethylthiophen-3-yl)propan-1-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate the cAMP signaling pathway, leading to increased intracellular cAMP levels and subsequent activation of protein kinase A (PKA). This activation can result in changes in gene expression and metabolic processes. Moreover, 1-(2,5-Dimethylthiophen-3-yl)propan-1-one has been shown to affect the expression of genes involved in neurotransmitter synthesis and degradation .
Molecular Mechanism
At the molecular level, 1-(2,5-Dimethylthiophen-3-yl)propan-1-one exerts its effects through various mechanisms. It binds to monoamine transporters, inhibiting the reuptake of neurotransmitters such as dopamine, serotonin, and norepinephrine. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their signaling effects. Additionally, 1-(2,5-Dimethylthiophen-3-yl)propan-1-one can inhibit the activity of MAO enzymes, further contributing to elevated neurotransmitter levels. These molecular interactions result in altered neuronal communication and behavioral effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2,5-Dimethylthiophen-3-yl)propan-1-one change over time. The compound’s stability and degradation play crucial roles in its temporal effects. Studies have shown that 1-(2,5-Dimethylthiophen-3-yl)propan-1-one is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy. Long-term studies have indicated that continuous exposure to 1-(2,5-Dimethylthiophen-3-yl)propan-1-one can lead to adaptive changes in cellular function, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-(2,5-Dimethylthiophen-3-yl)propan-1-one vary with different dosages in animal models. At low doses, the compound exhibits stimulant effects, increasing locomotor activity and alertness. At higher doses, it can induce adverse effects such as hyperthermia, convulsions, and neurotoxicity. Threshold effects have been observed, where a specific dosage range elicits maximal stimulant effects without causing significant toxicity. These findings highlight the importance of dose optimization in experimental settings .
Metabolic Pathways
1-(2,5-Dimethylthiophen-3-yl)propan-1-one is involved in several metabolic pathways. It undergoes biotransformation primarily in the liver, where it is metabolized by cytochrome P450 enzymes. The primary metabolic pathways include oxidation, reduction, and conjugation reactions. These metabolic processes result in the formation of various metabolites, some of which retain biological activity. The interaction of 1-(2,5-Dimethylthiophen-3-yl)propan-1-one with metabolic enzymes can influence metabolic flux and alter metabolite levels.
Transport and Distribution
The transport and distribution of 1-(2,5-Dimethylthiophen-3-yl)propan-1-one within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Within cells, it is transported by monoamine transporters, facilitating its accumulation in synaptic vesicles. The distribution of 1-(2,5-Dimethylthiophen-3-yl)propan-1-one is influenced by its lipophilicity, enabling it to accumulate in lipid-rich tissues such as the brain .
Subcellular Localization
The subcellular localization of 1-(2,5-Dimethylthiophen-3-yl)propan-1-one plays a crucial role in its activity and function. The compound is primarily localized in synaptic vesicles, where it interacts with neurotransmitter transporters. Additionally, it can be found in the cytoplasm, where it interacts with metabolic enzymes and signaling proteins. Post-translational modifications, such as phosphorylation, can influence the localization and activity of 1-(2,5-Dimethylthiophen-3-yl)propan-1-one, directing it to specific cellular compartments .
Propriétés
IUPAC Name |
1-(2,5-dimethylthiophen-3-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-4-9(10)8-5-6(2)11-7(8)3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXXALUAXRWQPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(SC(=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650857 | |
| Record name | 1-(2,5-Dimethylthiophen-3-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32427-84-2 | |
| Record name | 1-(2,5-Dimethyl-3-thienyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32427-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,5-Dimethylthiophen-3-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features and optical properties of DMTP?
A1: DMTP is an organic compound with the molecular formula C15H14Cl2OS []. Key structural features include a dimethylthiophene ring and a dichlorophenyl group linked by a propanone bridge. FTIR spectroscopy confirmed the presence of these functional groups []. The material exhibits good optical transparency within the visible and near-infrared spectrum, specifically between 400-1100 nm []. This property is crucial for its potential use in photonic applications.
Q2: How does the crystal structure of DMTP relate to its observed photonic properties?
A2: Single crystal X-ray diffraction analysis revealed that DMTP crystallizes in a monoclinic system with a centrosymmetric space group of P21/c []. This specific crystal structure contributes to the material's observed optical limiting properties, as demonstrated by Z-scan studies. The reverse saturable absorption phenomena observed suggest that DMTP's ability to modulate light transmission is influenced by its crystal packing and intermolecular interactions [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B1449925.png)
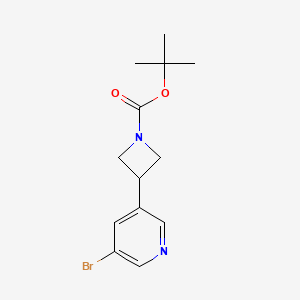

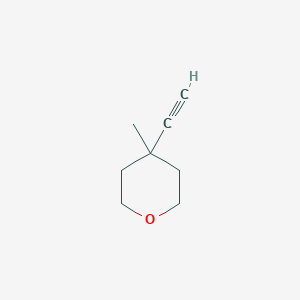
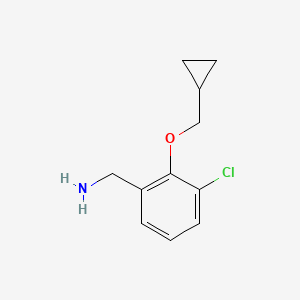

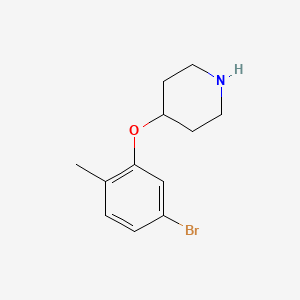
![[2-(Piperidin-4-ylmethyl)phenyl]methanol](/img/structure/B1449939.png)
